5-(4-Methylphenyl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
545424-43-9 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3 |
InChI Key |
AKBBVUGVXMJXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=NO2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5 4 Methylphenyl 1,2,4 Oxadiazole Derivatives
Historical Evolution of 1,2,4-Oxadiazole (B8745197) Synthesis
The journey of 1,2,4-oxadiazole synthesis began in 1884 with its first creation by Tiemann and Krüger, who initially identified the heterocycle as an "azoxime" or "furo[ab1]diazole". researchgate.netresearchgate.net For nearly eight decades, this class of compounds remained relatively obscure. However, interest in 1,2,4-oxadiazoles was significantly renewed in the 1960s when their interesting photochemical rearrangement properties were discovered. researchgate.netresearchgate.net
Historically and presently, the two most dominant strategies for constructing the 1,2,4-oxadiazole ring are:
The cyclization or cyclocondensation of amidoxime (B1450833) derivatives with various acylating agents. researchgate.netnih.govorganic-chemistry.orgresearchgate.net
The 1,3-dipolar cycloaddition of nitriles with nitrile oxides. orgsyn.orgresearchgate.netnih.gov
The original method developed by Tiemann and Krüger fell into the first category, utilizing the reaction of amidoximes with acyl chlorides. researchgate.net Over the years, significant advancements have been made to improve yields, simplify procedures, and broaden the substrate scope, leading to the robust synthetic protocols available today.
Amidoxime-Based Cyclization Strategies for Oxadiazole Ring Formation
The most prevalent and versatile approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including 5-(4-methylphenyl) derivatives, is the cyclization of an amidoxime. organic-chemistry.orgnih.gov This pathway can be described as a [4+1] cycloaddition, where four of the ring atoms originate from the amidoxime intermediate and the final carbon atom is supplied by a carboxylic acid derivative or a related electrophile. researchgate.net The general mechanism involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the aromatic 1,2,4-oxadiazole ring.
The condensation of amidoximes with carboxylic acids and their derivatives is a cornerstone for 1,2,4-oxadiazole synthesis. orgsyn.orgnih.gov To facilitate the initial O-acylation step, the carboxylic acid is often activated. This can be achieved by converting the acid to a more reactive form, such as an acyl chloride or anhydride, or by using coupling agents. researchgate.netnih.gov Commonly employed coupling reagents include 1,1'-Carbonyldiimidazole (CDI), Dicyclohexylcarbodiimide (DCC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.gov
Modern advancements have led to the development of efficient one-pot procedures that bypass the need to isolate the O-acylamidoxime intermediate. organic-chemistry.org For instance, a room-temperature, one-pot synthesis involves the reaction of amidoximes with carboxylic acid esters in a superbasic medium of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). researchgate.net Another effective one-pot protocol involves reacting the amidoxime directly with a carboxylic acid in the presence of EDC and 1-Hydroxy-7-azabenzotriazole (HOAt), followed by the addition of triethylamine (B128534) (TEA) and heating to induce the final cyclodehydration.
Table 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| Amidoxime, Carboxylic Acid | 1) EDC, HOAt, DMF, rt, 24h | 3,5-Disubstituted 1,2,4-Oxadiazole | Varies | |
| 2) TEA, 100 °C, 3h | ||||
| Amidoxime, Carboxylic Acid Ester | NaOH, DMSO, rt, 4-24h | 3,5-Disubstituted 1,2,4-Oxadiazole | 11-90% | researchgate.net |
Polyphosphoric acid (PPA) is a well-established reagent in organic synthesis, serving as both an acidic catalyst and a powerful dehydrating agent for facilitating cyclization reactions. While its use is prominently reported for the synthesis of 1,3,4-oxadiazoles through the condensation of dicarboxylic acids and hydrazine (B178648) sulfate, its application can be extended to other cyclodehydration processes. nih.gov For example, PPA is used in the Erlenmeyer-Plöchl reaction to synthesize oxazol-5(4H)-one derivatives from hippuric acid and benzaldehydes. The strong dehydrating conditions provided by PPA at elevated temperatures drive the intramolecular condensation by removing water, thus forming the heterocyclic ring. nih.gov Although less commonly cited for 1,2,4-oxadiazole synthesis compared to other methods, the principle of PPA-mediated cyclodehydration is a relevant pathway for the formation of various heterocyclic systems, including those related to the oxadiazole family. nih.gov
Advanced Synthetic Protocols for Disubstituted 1,2,4-Oxadiazoles
To address the limitations of classical methods, such as harsh reaction conditions or the need for pre-activated reagents, several advanced synthetic protocols have been developed for the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netnih.gov
A notable advancement is the use of the Vilsmeier reagent, typically generated from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride or oxalyl chloride. researchgate.net This reagent serves a dual role in 1,2,4-oxadiazole synthesis. It first activates the carboxylic acid, facilitating the O-acylation of the amidoxime. Subsequently, it activates the resulting O-acylamidoxime intermediate, promoting the final cyclocondensation step to form the oxadiazole ring.
This methodology has been streamlined into an efficient, one-pot procedure that combines an amidoxime, a carboxylic acid, and the Vilsmeier reagent in the presence of a base such as triethylamine. researchgate.net This approach is lauded for its good to excellent yields (61–93%), simple purification, and the use of readily available starting materials. researchgate.net
Table 2: Vilsmeier Reagent-Mediated Synthesis of 1,2,4-Oxadiazoles
| Reactant 1 | Reactant 2 | Reagent | Conditions | Yield | Reference |
| Amidoxime | Carboxylic Acid | Vilsmeier Reagent | Trimethylamine, CH2Cl2, rt, 3h | 61-93% | researchgate.net |
A novel and efficient one-pot synthesis for 3,5-diaryl substituted 1,2,4-oxadiazoles utilizes gem-dibromomethylarenes as synthetic equivalents of benzoic acids. nih.govnih.gov This method involves a two-component reaction between an amidoxime and a gem-dibromomethylarene. nih.gov To synthesize a 5-(4-methylphenyl)-1,2,4-oxadiazole derivative using this route, one would react the appropriate amidoxime with 1-(dibromomethyl)-4-methylbenzene.
The reaction is typically performed in pyridine (B92270), which acts as both the solvent and catalyst, in the presence of potassium tert-butoxide and iodine. nih.gov This protocol offers excellent yields (around 90%) and benefits from the accessibility of diverse gem-dibromomethylarene derivatives. researchgate.net However, potential drawbacks include long reaction times and the need for careful purification to separate the product from reaction byproducts. researchgate.net
Table 3: Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles Using Gem-Dibromomethylarenes
| Reactant 1 | Reactant 2 | Reagents & Conditions | Yield | Reference |
| Amidoxime | Gem-dibromomethylarene | Potassium tert-butoxide, Iodine, Pyridine, 8h | ~90% | researchgate.netnih.gov |
Tandem Reactions Involving Nitroalkenes, Arenes, and Nitriles
A novel and efficient method for synthesizing 1,2,4-oxadiazole derivatives involves a tandem reaction that brings together nitroalkenes, arenes, and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). researchgate.net This one-pot, two-step procedure yields 1,2,4-oxadiazoles in yields of up to 96%. researchgate.net
The reaction mechanism proceeds through the sequential interaction of the arene (in this case, toluene (B28343) to provide the 4-methylphenyl group) and the nitrile with cationic intermediates. These intermediates are generated from the protonation of a nitroalkene in the superacidic medium. researchgate.net The process begins with the addition of the nitroalkene to a mixture of the arene and TfOH, which generates a key cationic intermediate. researchgate.net This species is then subjected to a consequent interaction with a nitrile, which acts as a nucleophile. researchgate.net This nucleophilic attack, followed by cyclization and dehydration, ultimately leads to the formation of the 3,5-disubstituted 1,2,4-oxadiazole ring. researchgate.net The stability and reactivity of the cationic intermediates at low temperatures (e.g., -40 °C in TfOH) have been studied, providing evidence for the proposed reaction pathway. researchgate.net This method represents a general synthesis for 1,2,4-oxadiazoles, which are significant compounds in medicinal chemistry. researchgate.net
Optimization of Reaction Conditions and Synthetic Yields
The successful synthesis of 1,2,4-oxadiazole derivatives often hinges on the careful optimization of reaction conditions to maximize synthetic yields. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and reaction time.
For instance, in the synthesis of related 1,2,4-oxadiazin-5(6H)-one derivatives, the condensation of amidoximes with alkyl 2-halocarboxylates was optimized. mdpi.com Initial conditions using sodium hydroxide (NaOH) as the base resulted in a modest yield. mdpi.com A systematic study revealed that changing the base could significantly impact the outcome. While potassium hydroxide (KOH) did not offer a substantial improvement, the use of sodium tert-butoxide (t-BuONa) led to a satisfactory yield of 50% for 3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one. mdpi.com
Similarly, the optimization of conditions for the synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole (B1297989) from 4-methoxybenzhydrazide (B1204538) and trimethylorthoformate highlighted the importance of the catalyst and heating method. researchgate.net While the reaction yielded no product without a catalyst, using Al³⁺-K10 clay as a heterogeneous catalyst under solvent-free microwave irradiation at 55°C for 15 minutes produced a 96% yield. researchgate.net This demonstrates a significant improvement over conventional heating methods, which required longer reaction times for lower yields. researchgate.net
The following table summarizes the optimization data for a related oxadiazole synthesis, illustrating the impact of varying reaction parameters.
Table 1: Optimization of Reaction Conditions for 3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one (3a) Synthesis
| Entry | Reactant | Base | Yield (%) |
|---|---|---|---|
| 1 | Methyl 2-chloroacetate | NaOH | 35 |
| 2 | Methyl 2-chloroacetate | KOH | 38 |
| 3 | Methyl 2-chloroacetate | t-BuONa | 50 |
Data sourced from a study on the condensation of amidoximes with alkyl 2-halocarboxylates. mdpi.com
These examples underscore that a systematic approach to optimizing reaction conditions, including screening different bases, catalysts, and energy sources, is crucial for achieving high synthetic yields in the preparation of 1,2,4-oxadiazole derivatives. mdpi.comresearchgate.net
Design and Preparation of Functionalized this compound Derivatives
The design and synthesis of functionalized this compound derivatives are driven by the quest for compounds with tailored biological and chemical properties. The 1,2,4-oxadiazole ring serves as a versatile scaffold, often used as a bioisosteric replacement for ester or amide groups in medicinal chemistry. researchgate.netnih.gov Functionalization can be introduced at either the 3- or 5-position of the oxadiazole ring, starting from appropriately substituted nitriles or amidoximes. chim.it
One strategy involves creating derivatives with extended conjugation or reactive handles. For example, 5-arylacetylenyl-1,2,4-oxadiazoles have been synthesized for the first time from their corresponding 5-styryl precursors. beilstein-journals.org The synthesis involves bromination of the carbon-carbon double bond in the styryl group, followed by a di-dehydrobromination step. beilstein-journals.org These acetylenic derivatives can then undergo further transformations, such as hydroarylation in the presence of a superacid, to introduce additional aryl groups, yielding E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. beilstein-journals.org
In the context of drug discovery, derivatives are often designed based on the structure of a biological target. For instance, a series of 1,2,4-oxadiazole derivatives bearing an aryl carboxylic acid moiety were designed and synthesized as potential inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn This design was based on the structure of a known inhibitor, with the oxadiazole ring introduced to enhance metabolic stability and the aryl carboxylic acid added to interact with an unoccupied pocket in the enzyme's active site. ipbcams.ac.cn The synthesis of these compounds often starts with the formation of the oxadiazole ring from an amidoxime and a carboxylic acid derivative, followed by further modifications. ipbcams.ac.cnnih.gov
Another approach focuses on optimizing the properties of a known bioactive compound. In one study, a series of 1,2,4-oxadiazole derivatives were synthesized to optimize an anti-inflammatory hit compound identified through screening. nih.gov This structural optimization led to the discovery of a derivative with significantly improved inhibitory activity against LPS-induced nitric oxide (NO) release and NF-κB activation in cells. nih.gov
The table below presents examples of functionalized 1,2,4-oxadiazole derivatives designed for specific purposes.
Table 2: Examples of Functionalized 1,2,4-Oxadiazole Derivatives
| Compound Class | Functional Group | Synthetic Precursor | Intended Application |
|---|---|---|---|
| 5-Arylacetylenyl-1,2,4-oxadiazoles | Acetylene | 5-Styryloxadiazoles | Further chemical transformations (e.g., hydroarylation) beilstein-journals.org |
| 1,2,4-Oxadiazoles with Aryl Carboxylic Acid | Carboxylic Acid | Substituted amidoximes and benzoic acids | Antiviral (PLpro inhibitors) ipbcams.ac.cn |
| Structurally Optimized Oxadiazoles | Various aryl/heteroaryl groups | Substituted amidoximes and acyl chlorides | Anti-inflammatory agents nih.gov |
Spectroscopic and Structural Elucidation of 5 4 Methylphenyl 1,2,4 Oxadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of 5-(4-methylphenyl)-1,2,4-oxadiazole derivatives.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds provide valuable information about the chemical environment of the hydrogen atoms. For instance, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the aromatic protons appear as peaks at δ 8.00 and 7.42 ppm. researchgate.net The methyl and methylene (B1212753) protons are observed at chemical shifts of 2.39 ppm and 4.05 ppm, respectively. researchgate.net In another example, 1-(4-(5-p-tolyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, the proton signals are observed at δ 5.37 (s, 2H), 7.66 (d, 2H, J = 8.3 Hz), 8.25 (d, 1H, J = 6.3 Hz), 8.37 (d, 2H, J = 8.3 Hz), 8.52 (s, 2H), 8.89 (s, 1H), and 11.91 (s, 1H). nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectra reveal the carbon framework of the molecules. In 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons resonate at δ 164.32 and 161.98 ppm. researchgate.net The aromatic carbons of the benzene (B151609) ring show signals at δ 130.40 and 127.05 ppm, while the carbon of the methyl group appears at δ 21.59 ppm. researchgate.netresearchgate.net The aromatic carbon attached to the oxadiazole ring and the one attached to the methyl group have chemical shifts of 121.11 ppm and 142.59 ppm, respectively. researchgate.net The aliphatic carbon attached to the oxadiazole moiety is found at 50.24 ppm. researchgate.net For 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-ones, the chemical shifts of the C=N and C=O carbons are influenced by the substituents on the phenyl ring. researchgate.net
Table 1: ¹H NMR Data for selected this compound Derivatives
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|---|
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Aromatic | 8.00, 7.42 | - | - |
| Methyl | 2.39 | - | - | |
| Methylene | 4.05 | - | - | |
| 1-(4-(5-p-tolyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | CH₂ | 5.37 | s | - |
| Aromatic | 7.66 | d | 8.3 | |
| Aromatic | 8.25 | d | 6.3 | |
| Aromatic | 8.37 | d | 8.3 | |
| Aromatic | 8.52 | s | - | |
| NH | 8.89 | s | - | |
| NH | 11.91 | s | - |
Data sourced from references researchgate.netnih.gov
Table 2: ¹³C NMR Data for selected this compound Derivatives
| Compound | Carbon | Chemical Shift (δ ppm) |
|---|---|---|
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Oxadiazole Ring | 164.32, 161.98 |
| Aromatic (Benzene) | 130.40, 127.05 | |
| Aromatic (C-oxadiazole) | 121.11 | |
| Aromatic (C-methyl) | 142.59 | |
| Aliphatic (C-oxadiazole) | 50.24 | |
| Methyl | 21.59 | |
| 3-(p-Tolyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-one | C=N | 157.197 |
| C=O | 158.217 |
Data sourced from references researchgate.netresearchgate.netresearchgate.net
Vibrational Spectroscopy Analysis (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in this compound derivatives. The characteristic vibrational frequencies provide evidence for the molecular structure.
In the FT-IR spectrum of 1-(4-(5-p-tolyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, key absorption bands are observed. nih.gov The N-H stretching vibration appears at 3206 cm⁻¹, while the aromatic C-H stretching is seen at 3112 cm⁻¹. nih.gov A strong band at 1648 cm⁻¹ is attributed to the amide C=O stretching vibration within the pyrimidine (B1678525) ring. nih.gov The C=N and C=C stretching vibrations of the pyridine (B92270) nucleus are found at 1603 and 1403 cm⁻¹. nih.gov The C-F stretching vibration is located at 1114 cm⁻¹, and a band at 769 cm⁻¹ corresponds to the 2-substituted pyridine. nih.gov
For other 1,3,4-oxadiazole (B1194373) derivatives, the aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. ajchem-a.com In one study, the C-H stretching vibrations for a fluorophenyl-substituted 1,3,4-oxadiazole were assigned to frequencies between 3085-3045 cm⁻¹. ajchem-a.com The in-plane C-H bending vibrations for the aromatic ring are experimentally observed at various frequencies, including 1481, 1409, 1278, 1149, 1076, and 1014 cm⁻¹. ajchem-a.com
Table 3: FT-IR Data for a 5-(p-tolyl)-1,2,4-oxadiazole Derivative
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| 1-(4-(5-p-Tolyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | N-H stretch | 3206 |
| Aromatic C-H stretch | 3112 | |
| Amide C=O stretch | 1648 | |
| C=N and C=C stretch (Pyridine) | 1603, 1403 | |
| C-F stretch | 1114 | |
| 2-Substituted pyridine | 769 |
Data sourced from reference nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of this compound derivatives, which aids in their structural confirmation.
The electron ionization (EI) mass spectra of 1,2,4-oxadiazoles often show characteristic fragmentation pathways. A common cleavage is a formal retro 1,3-dipolar cycloaddition. sci-hub.st For 3,5-diphenyl-1,2,4-oxadiazole, the primary fragmentation involves the retention of the positive charge on the fragment containing the 3-phenyl group. sci-hub.st Minor fragmentation processes can lead to the formation of benzoyl and nitrile ions, which become more significant with electron-donating substituents. sci-hub.st
In the mass spectrum of 1-(4-(5-p-tolyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, the molecular ion peak [M+H]⁺ is observed at m/z 455. nih.gov For 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (B1330750), the molecular weight is 175.19 g/mol . nih.gov
Table 4: Mass Spectrometry Data for selected this compound Derivatives
| Compound | Ion | m/z |
|---|---|---|
| 1-(4-(5-p-Tolyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | [M+H]⁺ | 455 |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | M | 175.19 |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine reveals a monoclinic system. nih.gov The dihedral angle between the phenyl and the oxadiazole ring is 26.37°. nih.gov The molecular structure is stabilized by intramolecular N-H···N hydrogen bonds. nih.gov In the crystal structure, adjacent molecules are linked through N-H···N hydrogen bonds, forming a three-dimensional network. nih.gov
For 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the molecule has a near-planar geometry, with the phenyl and tolyl rings inclined relative to the oxadiazole ring by 3.8(3)° and 8.3(2)°, respectively. nih.govnih.gov This planarity allows for π-π stacking interactions between adjacent molecules, with centroid-centroid distances of 3.629(2) and 3.723(2) Å. nih.govnih.gov The packing is further influenced by C-H···π interactions and weak C-H···N hydrogen bonds, resulting in a crossed herringbone motif. nih.govnih.gov
Table 5: Crystallographic Data for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.161 (2) |
| b (Å) | 5.9374 (3) |
| c (Å) | 12.8282 (15) |
| β (°) | 108.012 (19) |
| V (ų) | 880.9 (2) |
| Z | 4 |
Data sourced from reference nih.gov
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to study the thermal properties of compounds, such as melting point and phase transitions.
For 1-(4-(5-p-tolyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, the melting point is reported to be in the range of 376–378 °C. nih.gov The DSC analysis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine has also been reported, indicating its use in characterizing the thermal behavior of such derivatives. researchgate.net
Structure Activity Relationship Sar Studies of 5 4 Methylphenyl 1,2,4 Oxadiazole Derivatives
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of 5-(4-methylphenyl)-1,2,4-oxadiazole derivatives is highly sensitive to the nature and position of substituents on both the phenyl and oxadiazole rings. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity across various biological targets, including enzymes and receptors implicated in cancer, Alzheimer's disease, and bacterial infections.
For instance, in the development of anti-Alzheimer's agents, the substitution pattern on the 1,2,4-oxadiazole (B8745197) core has been shown to be critical for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. A series of derivatives where the 5-position phenyl ring was further substituted showed that the nature of the substituent dictates the inhibitory potential. rsc.org Similarly, research into antibacterial agents has found that hydrophobic substituents, particularly halogens, on the phenyl ring are generally well-tolerated and can maintain or enhance activity against pathogens like S. aureus. nih.gov
In the context of anticancer activity, the electronic properties of the substituents play a pivotal role. Studies on 5-aryl-1,2,4-oxadiazole derivatives have shown that the introduction of an electron-withdrawing group (EWG) into the aromatic ring at the 5-position of the oxadiazole can increase antitumor potency. nih.gov Specifically, a nitro group at the meta position was found to be more favorable than a para substitution, highlighting the importance of positional isomerism. nih.gov
The following table summarizes the effects of various substituents on the biological activity of 1,2,4-oxadiazole derivatives based on published research findings.
Interactive Table: Substituent Effects on Biological Activity
| Core Scaffold | Substituent (Position) | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazole | Thiophene (B33073) (at position 5) | AChE Inhibition | Good impact on inhibitory activity. | nih.gov |
| 1,2,4-Oxadiazole | Phenylsulfonamide or Purine (on 5-phenyl ring) | AChE Inhibition | May act as H-bond acceptors/donors with the enzyme's active site. | nih.gov |
| 5-Aryl-1,2,4-oxadiazole | Electron-Withdrawing Group (EWG) (on 5-aryl ring) | Anticancer | Increased antitumor activity observed. | nih.gov |
| 5-Aryl-1,2,4-oxadiazole | Nitro group (meta position on 5-aryl ring) | Anticancer | More favorable for activity than para substitution. | nih.gov |
| 1,2,4-Oxadiazole | Halogens (on phenyl ring) | Antibacterial (S. aureus) | Hydrophobic substituents are well-tolerated. | nih.gov |
| 1,2,4-Oxadiazin-5(6H)-one | Ethyl (at C6 position) | MAO-B Inhibition | Found to be advantageous for inhibition compared to unsubstituted or methyl-substituted analogs. | mdpi.com |
| 1,2,4-Oxadiazole | 4-COOH (on phenyl ring) | PLpro Inhibition | Exhibited improved inhibitory activity compared to cyano and methoxy (B1213986) groups. | ipbcams.ac.cn |
Conformational Flexibility and Molecular Geometry in Biological Recognition
The three-dimensional arrangement and conformational freedom of this compound derivatives are crucial determinants of their interaction with biological macromolecules. The relatively rigid 1,2,4-oxadiazole ring serves as a stable scaffold, orienting the phenyl group and other substituents into specific spatial arrangements required for binding.
Molecular modeling and simulation studies have provided significant insights into how these molecules fit into the active sites of their targets. For example, molecular dynamics simulations performed on 1,2,4-oxadiazole-based EGFR inhibitors revealed that the stability of the compound within the protein's active site is a key factor for its biological activity. nih.gov These simulations can predict the binding geometry and conformational changes that occur upon ligand binding. nih.gov
Furthermore, in the context of monoamine oxidase B (MAO-B) inhibitors, molecular docking simulations have highlighted the importance of molecular flexibility for achieving optimal shape complementarity within the enzyme's binding cleft. nih.gov A flexible linker between the oxadiazole core and another part of the molecule can allow the compound to adopt a more favorable conformation for binding than a more rigid analog. nih.gov The planarity and rotational freedom of the phenyl ring relative to the oxadiazole core are key parameters that influence how the molecule presents its pharmacophoric features to the receptor.
Bioisosteric Design Principles and Analog Development
Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry and has been extensively applied to the this compound scaffold. researchgate.net The 1,2,4-oxadiazole ring itself is often considered a bioisostere of amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties. nih.govcapes.gov.br
A prominent example is the replacement of a carboxamide group with a 1,2,4-oxadiazole moiety in a series of benzodiazepine (B76468) receptor ligands, which led to an increase in their in vivo efficacy. capes.gov.br This highlights the utility of the oxadiazole ring in enhancing drug-like properties.
In the development of MAO-B inhibitors, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for an amide group in a series of 5-substituted-1H-indazoles resulted in the most potent and selective inhibitor in the series. nih.gov This success underscores the power of bioisosteric design in optimizing lead compounds. researchgate.netslideshare.net The rationale for such modifications often includes improving pharmacological activity, enhancing selectivity for a specific receptor subtype, or optimizing the pharmacokinetic profile of the parent compound. researchgate.net
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is defined as the essential set of structural and electronic features of a molecule that are responsible for its biological activity. nih.gov Identifying the key pharmacophoric features of this compound derivatives is crucial for designing new, more potent analogs and for understanding their mechanism of action at a molecular level.
The common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov For the this compound scaffold, the key features typically involve:
Aromatic/Hydrophobic Regions: The 4-methylphenyl group provides a critical hydrophobic and aromatic region that can engage in van der Waals and π-π stacking interactions within a receptor's binding pocket.
Hydrogen Bond Acceptors: The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, forming crucial directional interactions with amino acid residues in the target protein.
A Stable Scaffold: The oxadiazole ring itself acts as a rigid linker, holding the pharmacophoric elements in a defined spatial orientation, which is essential for effective biological recognition.
Pharmacophore modeling, often derived from a set of known active molecules, is a powerful computational tool used to generate a 3D model of these essential features. nih.govnih.gov For instance, in the design of EGFR inhibitors, virtual screening methods have been used to identify the best pharmacophore from large compound libraries, leading to the identification of promising 1,2,4-oxadiazole derivatives. nih.gov The interactions observed in docking studies, such as those with the hinge region of kinases or the catalytic site of hydrolases, help to refine these pharmacophore models and guide further drug design efforts. nih.govnih.gov
Pharmacological and Biological Profile Investigations of 5 4 Methylphenyl 1,2,4 Oxadiazole Derivatives
Antimicrobial Activity Assessments
The antimicrobial potential of 5-(4-methylphenyl)-1,2,4-oxadiazole derivatives has been evaluated against various bacterial and fungal strains. These investigations aim to determine the breadth of their activity and their potency in inhibiting microbial growth.
Antibacterial Spectrum and Potency
While broad-spectrum antibacterial activity is a known attribute of the oxadiazole class of compounds, specific data for this compound derivatives remains limited in publicly available research. However, studies on closely related isomers provide some insight. For instance, a study on 2-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, a 1,3,4-oxadiazole (B1194373) isomer, demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. sci-hub.se Further research is necessary to establish the specific antibacterial spectrum and potency, typically measured by Minimum Inhibitory Concentration (MIC) values, for this compound derivatives.
Antifungal Spectrum and Potency
The antifungal properties of oxadiazole derivatives are an active area of research. Studies on various 1,2,4-oxadiazole (B8745197) derivatives have shown promising activity against a range of fungal pathogens. For example, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and evaluated for their antifungal activity against plant pathogenic fungi. One of the compounds, F15, demonstrated excellent in vitro activity against Sclerotinia sclerotiorum with an EC50 value of 2.9 μg/mL. dergipark.org.trmdpi.com While these findings are encouraging for the 1,2,4-oxadiazole scaffold, specific data on the antifungal spectrum and potency of derivatives featuring the 5-(4-methylphenyl) substituent are not yet widely reported.
Anti-inflammatory and Immunomodulatory Potentials
The potential of this compound derivatives to modulate inflammatory pathways and the immune response is an emerging area of interest. Research in this domain often involves assessing the inhibition of key inflammatory mediators and enzymes. A study on a series of 1,3,4-oxadiazole derivatives, which are structural isomers of the compounds of interest, provides some context. In this study, a compound featuring a 4-methylphenyl group, 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-p-tolyl-1,3,4-oxadiazole (4h), was evaluated for its anti-inflammatory activity using the Human Red Blood Cell (HRBC) membrane stabilization method. It exhibited significant protection against hemolysis, with a 90.76% protection at a concentration of 500 µg/ml, indicating potent anti-inflammatory potential.
Furthermore, the broader class of 1,2,4-oxadiazole derivatives has been investigated for anti-inflammatory effects through mechanisms such as the inhibition of the NF-κB signaling pathway. nih.gov Another study on novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives reported anti-neuroinflammatory activity. nih.gov These studies suggest that the 1,2,4-oxadiazole core is a promising scaffold for developing anti-inflammatory agents. However, specific immunomodulatory and comprehensive anti-inflammatory data for derivatives of this compound are not yet available in the reviewed literature.
Anticancer and Antitumor Research
The anticancer potential of oxadiazole derivatives is a significant focus of medicinal chemistry research. While direct studies on this compound derivatives are limited, research on analogous structures provides valuable insights.
A study on 1,3,4-oxadiazole derivatives, which are isomers of the target compounds, investigated the in vivo anticancer activity of {5-[(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid. This compound demonstrated a potent tumor weight reduction of 62.07% in male Swiss albino mice. sci-hub.se Another related 1,3,4-oxadiazole derivative, 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone, was synthesized and evaluated for its cytotoxic activity. nih.gov
Furthermore, a different 1,3,4-oxadiazole derivative, 1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, exhibited cytotoxic activity with an IC50 value of 8.04 μM, which was comparable to the standard drug doxorubicin. These findings for the 1,3,4-oxadiazole isomer highlight the potential of the methylphenyl-oxadiazole scaffold in cancer research.
| Compound Name | Activity Type | Result | Reference |
|---|---|---|---|
| {5-[(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | In vivo anticancer activity | 62.07% tumor weight reduction | sci-hub.se |
| 1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Cytotoxic activity | IC50: 8.04 μM |
Enzyme Modulatory Activities
The ability of this compound derivatives to interact with and modulate the activity of enzymes is a key area of their pharmacological investigation. This includes a particular focus on enzymes relevant to neurological disorders.
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. The 1,2,4-oxadiazole scaffold has been explored for its potential as a source of MAO inhibitors.
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 5-(1-(4-fluorobenzyl)piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole | >40 | 14.2±1.5 |
This result indicates that the tolyl-substituted 1,2,4-oxadiazole scaffold can exhibit selective inhibition of MAO-B. Further investigations are required to determine the inhibitory profile of derivatives with the methylphenyl group at the 5-position of the 1,2,4-oxadiazole ring.
Histone Deacetylase (HDAC) and Papain-like Protease (PLpro) Inhibition
Derivatives of the 1,2,4-oxadiazole scaffold have been identified as potent inhibitors of both Histone Deacetylase (HDAC) and Papain-like Protease (PLpro), two enzymes crucial in cancer and viral diseases, respectively.
Histone Deacetylase (HDAC) Inhibition: The 1,2,4-oxadiazole ring, particularly when substituted with a trifluoromethyl group (TFMO), serves as a non-chelating zinc-binding group in HDAC inhibitors. nih.gov Research has led to the development of highly selective class IIa HDAC inhibitors. For instance, compound 1a , a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO)-based amide, demonstrated nanomolar inhibition of HDAC4, HDAC5, and HDAC7, with a notable IC50 value of 12 nM for HDAC4 and high selectivity over other HDAC classes. nih.gov Patents have been filed for 1,2,4-oxadiazole derivatives as specific inhibitors of HDAC6, indicating their therapeutic potential. google.comgoogle.com
Papain-like Protease (PLpro) Inhibition: PLpro is a key enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral therapeutics. nih.govnih.gov Scientists have repurposed the 1,2,4-oxadiazole scaffold to act as an isosteric replacement for the amide backbone in known PLpro inhibitors. nih.gov This strategy yielded compounds with significant inhibitory activity. For example, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5 in a referenced study) showed dual inhibitory potential against SARS-CoV-2 PLpro with an IC50 value of 7.197 μM. nih.gov Further structure-activity relationship (SAR) studies on 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives identified compounds like 16d as having an IC50 value of 5.27 μM against the main protease (Mpro) of SARS-CoV-2. nih.gov Another study highlighted compounds 13f and 26r with PLpro inhibition at IC50 values of 1.8 μM and 1.0 μM, respectively, which also translated to antiviral activity against SARS-CoV-2. nih.gov
Table 1: Selected 1,2,4-Oxadiazole Derivatives as HDAC and PLpro Inhibitors
| Compound/Derivative | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 1a (TFMO-based amide) | HDAC4 | 12 nM | nih.gov |
| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 μM | nih.gov |
| 16d (3-phenyl-1,2,4-oxadiazole derivative) | SARS-CoV-2 Mpro | 5.27 μM | nih.gov |
| 13f | SARS-CoV-2 PLpro | 1.8 μM | nih.gov |
| 26r | SARS-CoV-2 PLpro | 1.0 μM | nih.gov |
Cholinesterase (AChE, BuChE) Inhibition for Neurological Applications
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing the symptoms of Alzheimer's disease. A number of 1,2,4-oxadiazole derivatives have been designed and evaluated for this purpose. nih.govnih.gov A series of derivatives based on the structure of donepezil, an established AChE inhibitor, showed promising and selective inhibition of BuChE. nih.gov Notably, compound 6n , which features chlorine and methyl group substitutions, was the most potent and selective BuChE inhibitor in its series, with an IC50 value of 5.07 μM and a selectivity index greater than 19.72 over AChE. nih.gov Another compound from the same series, 6a , showed moderate potency against both BuChE (IC50 = 14.23 µM) and AChE (IC50 = 35.46 µM). nih.gov
Further studies synthesized novel 1,2,4-oxadiazole-based compounds that exhibited excellent inhibitory activity against AChE, with IC50 values ranging from 0.0158 to 0.121 μM. nih.gov The structure-activity relationship indicated that incorporating a thiophene (B33073) moiety at position 5 and a phenyl ring at position 3 of the oxadiazole ring was beneficial for AChE inhibitory activity. nih.gov
Table 2: Cholinesterase Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound | Target Enzyme | Inhibition (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 6n | BuChE | 5.07 µM | > 19.72 | nih.gov |
| 6b | BuChE | 9.81 µM | > 10.19 | nih.gov |
| 6a | BuChE | 14.23 µM | N/A | nih.gov |
| 6a | AChE | 35.46 µM | N/A | nih.gov |
| Various Derivatives | AChE | 0.0158 - 0.121 µM | N/A | nih.gov |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
GSK-3β inhibition is considered a promising therapeutic approach for Alzheimer's disease. nih.govnih.gov Researchers have designed and synthesized novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as potential multifunctional agents for this condition. Within this series, compounds 5e and 10b demonstrated potent GSK-3β inhibition with IC50 values of 1.52 μM and 0.19 μM, respectively. nih.gov Compound 10b was also found to significantly reduce Aβ-induced Tau hyperphosphorylation in a cellular model, confirming its inhibitory action on GSK-3β. nih.gov Another study identified 1,3,4-oxadiazole derivatives containing a sulfinyl group, such as (S)-9b and (S)-9c , as highly selective and potent GSK-3β inhibitors with good brain permeability. nih.gov
Table 3: GSK-3β Inhibition by Oxadiazole Derivatives
| Compound | Target Enzyme | Inhibition (IC50) | Reference |
|---|---|---|---|
| 10b | GSK-3β | 0.19 μM | nih.gov |
| 5e | GSK-3β | 1.52 μM | nih.gov |
| (S)-9b | GSK-3β | Potent Inhibition | nih.gov |
| (S)-9c | GSK-3β | Potent Inhibition | nih.gov |
Receptor Allosteric Modulation Studies (e.g., Metabotropic Glutamate (B1630785) Receptors (mGluRs))
Allosteric modulation of G protein-coupled receptors (GPCRs) like metabotropic glutamate receptors (mGluRs) offers a sophisticated approach to drug discovery. A series of 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the mGlu4 receptor. nih.govnih.govtandfonline.com These compounds displayed mGlu4 PAM activity with EC50 values in the range of 282–656 nM. nih.govnih.govtandfonline.com
While the initial goal was to find selective mGlu4 PAMs, selectivity screening showed that these compounds also modulated mGlu7 and mGlu8 receptors, classifying them as group III-preferring mGlu receptor agents. nih.govnih.gov They were inactive at mGlu1, mGlu2, and mGlu5 receptors. nih.govnih.gov The most potent in vitro mGlu4 PAM from this series was N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide (compound 52), which also demonstrated significant anxiolytic and antipsychotic-like properties in preclinical models. nih.govnih.gov Another derivative, N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide (compound 62), showed effects comparable to the atypical antipsychotic clozapine. nih.govtandfonline.com
Anthelmintic and Antiparasitic Evaluations (e.g., against Leishmania infantum)
The 1,2,4-oxadiazole core has been explored for its antiparasitic properties, particularly against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govnih.gov A study of novel 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives found that compound Ox1 was the most promising, showing high selectivity against both promastigote and amastigote forms of the parasite and low cytotoxicity to mammalian cells. nih.govnih.gov
The structure-activity relationship revealed that an electron-donating methoxy (B1213986) group on the phenyl ring of Ox1 increased its activity significantly compared to a similar compound with an electron-withdrawing nitro group. nih.gov Ox1 exhibited an IC50 of 32.9 µM against L. infantum promastigotes and induced severe morphological damage to the parasites, leading to cell death. nih.gov Mechanistic studies suggested that its activity involves decreasing the mitochondrial membrane potential, and molecular docking indicated a strong affinity for the L. infantum CYP51 enzyme. nih.gov
Table 4: Antileishmanial Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| Ox1 | Leishmania infantum promastigotes | 32.9 µM | nih.gov |
| Ox2 | Leishmania infantum promastigotes | 220 µM | nih.gov |
| Ox3 | Leishmania infantum promastigotes | 336 µM | nih.gov |
Other Biological Activities (e.g., Anticonvulsant, Antiviral, Neuroprotective)
The therapeutic potential of 1,2,4-oxadiazole derivatives extends to several other areas, including anticonvulsant, antiviral, and neuroprotective activities.
Anticonvulsant Activity: Certain 1,3,4-oxadiazole derivatives have been synthesized and tested for anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov One compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b), showed superior anticonvulsant activity (MES ED50 = 8.9 mg/kg; scPTZ ED50 = 10.2 mg/kg) compared to the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov Its mechanism is thought to involve interaction with the GABAA receptor. nih.gov Earlier research also identified anticonvulsant properties in 1-(5-phenyl-4-oxo-2-oxazolin-2-yl)-4-carbamoylpiperazine derivatives. nih.gov
Antiviral Activity: Beyond PLpro inhibition, oxadiazole derivatives have shown broader antiviral potential. A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives exhibited good activity against the tobacco mosaic virus (TMV). nih.gov Compound 8i from this series was particularly effective, with an EC50 value of 246.48 μg/mL, surpassing the commercial agent Ningnanmycin. nih.gov The 1,2,4-oxadiazole ring itself is considered a linker that can be replaced by other 5-membered heterocycles, such as 1,3,4-oxadiazole or isoxazole, without losing significant antiviral activity against SARS-CoV-2. researchgate.net
Neuroprotective Activity: Several oxadiazole derivatives have demonstrated neuroprotective effects. As part of their evaluation as multifunctional anti-Alzheimer's agents, the GSK-3β inhibitors 5e and 10b were shown to exert a neuroprotective effect and exhibited good inhibitory action on the formation of intracellular reactive oxygen species (ROS). nih.gov Additionally, the discovery of 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole as a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 0.036 μM suggests its potential as a therapeutic agent for neurodegenerative disorders like Parkinson's disease. mdpi.com
Applications in Materials Science and Optoelectronics
Electron-Transporting (ET) and Hole-Blocking (HB) Characteristics in Organic Electronic Devices
Derivatives of 1,2,4-oxadiazole (B8745197) are recognized for their potential in organic electronic devices, largely due to their electron-transporting (ET) and hole-blocking (HB) capabilities. The inherent electron-deficient nature of the oxadiazole ring facilitates the transport of electrons while impeding the flow of holes. This characteristic is crucial for enhancing the efficiency of devices like Organic Light-Emitting Diodes (OLEDs). In some instances, molecules incorporating the 1,2,4-oxadiazole moiety not only serve as ET and HB materials but can also function as the light-emitting component. wordpress.com The strategic incorporation of 1,2,4-oxadiazole units into molecular structures has been a key strategy in designing materials for OLEDs and other organic electronic applications. researchgate.net
Photophysical Properties and Luminescence
The photophysical properties of 1,2,4-oxadiazole derivatives are a key area of research. While the unsubstituted 1,2,4-oxadiazole ring itself does not typically fluoresce, the attachment of chromophoric groups, such as phenyl rings, can induce strong absorption and emission. wordpress.com The asymmetrical structure of the 1,2,4-oxadiazole ring, with its heteroatoms, imparts a significant dipole moment and polarizability, which are advantageous for achieving high triplet energies. researchgate.net This is particularly beneficial for the development of host materials for efficient phosphorescent OLEDs (PHOLEDs). researchgate.net
Research has shown that the introduction of 1,2,4-oxadiazole groups can lead to materials with long-wavelength absorption and emission in the near-infrared region. rsc.org The luminescent properties of these compounds make them suitable for a variety of optoelectronic applications. wordpress.comrsc.org
Liquid Crystalline and Mesomorphic Behaviors
The incorporation of the 1,2,4-oxadiazole ring into molecular structures has been shown to influence liquid crystalline or mesomorphic properties. The bent shape of the 3,5-disubstituted 1,2,4-oxadiazole unit makes it a valuable component for studying the relationship between molecular design and liquid crystal behavior. researchgate.net The presence of heteroatoms with high electronegativity in the oxadiazole ring can lead to significant changes in liquid crystalline properties due to increased polarizability. researchgate.net
Studies on various 1,2,4-oxadiazole derivatives have revealed the exhibition of nematic and smectic phases. tandfonline.comtandfonline.com The specific mesophase behavior is highly dependent on the nature and position of the terminal substituent groups. tandfonline.com For instance, some derivatives with terminal substituents in the para position have been observed to display a wide range of nematic phases. tandfonline.com The thermal stability of the mesophase is influenced by both steric and electronic effects within the central core and terminal groups of the molecule. tandfonline.com
Table 1: Mesomorphic Properties of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Phase Transitions (°C) | Mesophase Type | Reference |
|---|---|---|---|
| 4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenyl 4-nitrobenzoate | Cr 151-153 I | Nematic (enantiotropic) | tandfonline.com |
| 4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenyl 3,5-dinitrobenzoate | Cr 212-215 I | - | tandfonline.com |
| Biphenyl-substituted 1,2,4-oxadiazole with benzyl (B1604629) group | - | Smectic-A | nih.gov |
Note: 'Cr' denotes the crystalline phase, 'I' the isotropic liquid phase, and '' indicates a chiral phase.*
Nonlinear Optical (NLO) Responses and Chromophore Design
The unique electronic characteristics of the 1,2,4-oxadiazole ring make it a valuable component in the design of chromophores for nonlinear optical (NLO) applications. The high dipole moment and polarizability resulting from the heteroatoms in the ring structure contribute to the material's optical anisotropy and birefringence, which are important for NLO responses. researchgate.netnih.gov The design of molecules incorporating the 1,2,4-oxadiazole moiety has been explored for various technical applications due to their NLO properties. nih.gov
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
The favorable electron-transporting, hole-blocking, and luminescent properties of 1,2,4-oxadiazole derivatives make them highly suitable for integration into OLEDs. researchgate.net They have been investigated as electron-transporting materials, hole-blocking materials, and even as the emissive layer in these devices. wordpress.com The high triplet energy of some 1,2,4-oxadiazole-based materials is particularly advantageous for their use as hosts in high-efficiency PHOLEDs. researchgate.net
Beyond OLEDs, these materials are also being explored for their potential in organic solar cells. researchgate.net The versatility of the 1,2,4-oxadiazole scaffold allows for the fine-tuning of its electronic properties through substitution, making it an attractive building block for a range of optoelectronic applications.
Theoretical and Computational Chemistry Studies of 5 4 Methylphenyl 1,2,4 Oxadiazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular structure and properties of 5-(4-methylphenyl)-1,2,4-oxadiazole. kbhgroup.inajchem-a.com DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry in the ground state. kbhgroup.inajchem-a.com These calculations provide detailed information on bond lengths and bond angles. For the related compound 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, DFT calculations revealed that the bond lengths of C11-N23 (1.2996 Å) and C9-N22 (1.2988 Å) in the oxadiazole ring exhibit double bond character. kbhgroup.in
Furthermore, these computational methods are used to calculate various molecular properties. For instance, in a study on 3-phenyl-5-methyl-1,2,4-oxadiazole, quantum-chemical modeling using the AM1/SM2.1 method was performed to study the reaction mechanism of its formation. chemintech.ru Such calculations help in determining the enthalpy of formation and understanding the stability of intermediates. chemintech.ru Ab initio methods, which are based on first principles without empirical parameters, are also utilized for these purposes, providing a high level of theoretical accuracy. dntb.gov.ua
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of the molecule. kbhgroup.in The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and its tendency to undergo charge transfer. kbhgroup.inajchem-a.com
Table 1: Calculated Bond Parameters for a Related Oxadiazole Derivative
| Parameter | Value (Å) |
|---|---|
| C11-N23 Bond Length | 1.2996 |
| C9-N22 Bond Length | 1.2988 |
| Ring C-H Bond Distance | 1.0955-1.0823 |
Data from a DFT study on 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. kbhgroup.in
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.comresearchgate.net This method is extensively used to understand the interaction of this compound derivatives with biological targets, such as proteins and enzymes. nih.govnih.gov For instance, docking studies have been performed on 1,2,4-oxadiazole (B8745197) linked 5-fluorouracil (B62378) derivatives to investigate their anticancer activity by identifying their binding modes within the active sites of target proteins. nih.gov
These simulations can reveal crucial information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov In a study of 1,2,4-oxadiazole-5-one analogues of tamoxifen, molecular modeling on the crystal structure of the Estrogen Receptor (ER) showed strong hydrophobic interactions with the aromatic rings of the ligands, similar to tamoxifen. nih.gov Such insights are vital for structure-based drug design, enabling the optimization of lead compounds to enhance their biological activity. connectjournals.comnih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of this compound and its complexes with proteins over time. sciepub.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system. MD simulations can be used to assess the conformational stability of the molecule and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. sciepub.com
For example, MD simulations have been used to study the binding affinity of dihydro-1,2,4-oxadiazole derivatives to DNA/RNA in human cancer cells, providing insights into their mechanism of action. sciepub.com These simulations can help to understand how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net 3D-QSAR and 4D-QSAR models have been developed for various 1,2,4-oxadiazole derivatives to predict their biological activities. nih.govresearchgate.net
In a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors, a model was developed that showed a strong correlation between the predicted and experimental activities, with a high predictive potential (R² = 0.9235). nih.gov These models use molecular descriptors that encode structural and physicochemical properties of the molecules to build the predictive model. nih.gov 4D-QSAR studies on propoxy methylphenyl oxadiazole derivatives have also yielded models with high satisfactory results for predicting biological activity. researchgate.net QSAR models are valuable tools for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Table 2: Statistical Parameters of a 3D-QSAR Model for 1,2,4-Oxadiazole Derivatives
| Parameter | Value |
|---|---|
| q² (pred_r2) | 0.5479 |
| R² | 0.9235 |
| F value | 179.0 |
| Pearson r | 0.8050 |
Data from a 3D-QSAR study on Sortase A inhibitors. nih.gov
Assessment of Ring Aromaticity and Stability (e.g., Nucleus-Independent Chemical Shift (NICS))
The aromaticity of the 1,2,4-oxadiazole ring is a key factor influencing its stability and reactivity. psu.educhim.it The 1,2,4-oxadiazole ring is considered to have a low level of aromaticity compared to other five-membered heterocyclic systems. psu.educhim.it This lower aromaticity is associated with a tendency to undergo thermal or photochemical rearrangements to form more stable heterocyclic systems. psu.educhim.it
Prediction of Reactive Sites and Electrostatic Potential Surfaces
Computational methods are employed to predict the reactive sites of this compound by analyzing its electronic properties. kbhgroup.in The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. kbhgroup.inajchem-a.com
For a related oxadiazole derivative, MEP analysis showed that negative electrostatic potential regions are primarily located over the nitrogen atoms of the oxadiazole ring, indicating these are likely sites for electrophilic attack. kbhgroup.in Conversely, regions with positive potential are susceptible to nucleophilic attack. The carbon atoms at positions C(3) and C(5) of the 1,2,4-oxadiazole ring are known to be electrophilic sites. psu.edu The N(3) atom, on the other hand, exhibits nucleophilic character. chim.it This information is crucial for understanding the chemical reactivity of the molecule and for designing synthetic routes. psu.edu
Future Perspectives and Research Directions
Rational Design and Synthesis of Advanced 5-(4-Methylphenyl)-1,2,4-Oxadiazole Analogs with Enhanced Specificity
The future development of this compound analogs hinges on the principles of rational drug design to create molecules with superior specificity and efficacy. The 1,2,4-oxadiazole (B8745197) core is recognized as a "privileged" scaffold, meaning it can bind to a variety of biological targets. The key to unlocking its full potential lies in the strategic modification of its substituents to achieve selective interaction with a single desired target, thereby minimizing off-target effects.
Future research will focus on systematic structure-activity relationship (SAR) studies. nih.gov This involves synthesizing libraries of analogs where the p-tolyl group at the 5-position and the hydrogen at the 3-position of the oxadiazole ring are systematically replaced with a diverse range of functional groups. For instance, modifying the electronic and steric properties of the aryl ring can significantly impact target binding. Research on related compounds has shown that substitutions on the phenyl ring can dramatically alter biological activity, such as inhibitory potential against various enzymes. nih.govnih.gov
The synthesis of these advanced analogs will leverage both classical and modern synthetic methodologies. While traditional methods like the coupling of amidoximes with acyl chlorides are still relevant, newer, more efficient "green chemistry" approaches are emerging. nih.gov One-pot synthesis procedures at room temperature and the use of microwave irradiation are being explored to improve yields and reduce environmental impact, although challenges like poor starting material solubility and the cost of catalysts still need to be addressed. nih.gov
A key design strategy is the concept of bioisosterism, where the 1,2,4-oxadiazole ring serves as a stable substitute for more labile ester or amide functionalities. nih.govfrontiersin.org This property is crucial for designing drugs with improved pharmacokinetic profiles. Future designs will likely create hybrid molecules, linking the this compound moiety to other pharmacophores to create multi-target ligands or to enhance the affinity for a specific biological target. frontiersin.org
Table 1: SAR Insights for 1,2,4-Oxadiazole Derivatives
| Modification Site | Observed Effect on Activity | Example Target Class | Reference |
|---|---|---|---|
| Position 3 of Oxadiazole | Grafting a benzyl (B1604629) moiety showed higher AChE inhibitory activity than phenyl or p-trifluoromethylphenyl groups. | Anti-Alzheimer's (AChE) | nih.gov |
| Aryl Ring at Position 5 | Modification from a phenyl to a thiophene (B33073) ring increased inhibitory activity against AeHKT. | Insecticides (HKT) | nih.gov |
| Hybrid Molecules | Linking with a quinazoline-4-one scaffold produced potent dual EGFR/BRAFV600E inhibitors. | Anticancer | frontiersin.org |
| Phenyl Group on Linked Moiety | Substitution with electron-withdrawing groups (e.g., Cl) enhanced antiproliferative activity. | Anticancer | frontiersin.org |
Exploration of Novel Biological Targets and Mechanistic Pathways
The 1,2,4-oxadiazole scaffold has demonstrated an exceptionally broad spectrum of biological activities, suggesting that this compound and its derivatives may interact with a wide array of previously unexplored biological targets. nih.gov Current research has identified its effectiveness against targets implicated in Alzheimer's disease (acetylcholinesterase, butyrylcholinesterase, MAO-B), various cancers (EGFR, BRAF, tubulin), inflammation, and microbial infections. nih.govnih.govfrontiersin.orgrsc.org
Future research will undoubtedly involve large-scale screening of this compound analog libraries against diverse panels of biological targets. This unbiased approach could uncover entirely new therapeutic applications. For example, given their neuroprotective effects in some contexts, these compounds could be investigated for activity against targets related to other neurodegenerative diseases like Parkinson's or Huntington's disease. nih.gov
Beyond identifying new targets, a deeper understanding of the underlying mechanistic pathways is crucial. For instance, in cancer, it's important to determine if a compound induces cell death through apoptosis, cell cycle arrest, or by inhibiting specific signaling pathways like the EGFR pathway. frontiersin.orgnih.gov Future studies will employ advanced techniques in molecular and cell biology, such as Western blot analysis, to elucidate these mechanisms. nih.gov This knowledge is vital for optimizing drug candidates and for designing effective combination therapies. The discovery that some 1,2,4-oxadiazole derivatives can act as multi-target agents, for example, simultaneously inhibiting both cholinesterases and monoamine oxidase B, opens up promising avenues for treating complex multifactorial diseases like Alzheimer's. nih.govrsc.org
Development of Next-Generation Materials based on the 1,2,4-Oxadiazole Core
While the primary focus has been on biomedical applications, the unique structural and electronic properties of the 1,2,4-oxadiazole ring make it a promising building block for next-generation materials. lifechemicals.com The rigid, planar structure and specific electronic distribution of the heterocycle are advantageous for creating ordered molecular assemblies.
Future research directions in materials science include:
Liquid Crystals: The rod-like shape that can be achieved with substituted 1,2,4-oxadiazoles makes them suitable candidates for creating liquid crystalline materials used in displays and optical sensors. lifechemicals.com The 4-methylphenyl group would influence the packing and phase behavior of such materials.
Energetic Materials: The high nitrogen content and inherent thermal stability of the oxadiazole ring are desirable properties for high-energy density materials (HEDMs). Research has shown that combining 1,2,4-oxadiazole with other heterocycles like 1,2,5-oxadiazole can produce energetic materials with superior detonation performance and enhanced safety profiles compared to traditional explosives like RDX. researchgate.net
Organic Electronics: The potential for 1,2,4-oxadiazole derivatives to function as luminescent materials opens up possibilities for their use in organic light-emitting diodes (OLEDs). lifechemicals.com Research on structurally related oxazoles has demonstrated their potential for deep blue emission in OLED applications, suggesting a similar path for oxadiazole-based fluorophores. researchgate.net
The development of these materials will require close collaboration between synthetic chemists and materials scientists to design and synthesize molecules with tailored electronic, optical, and physical properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of 1,2,4-oxadiazole-based compounds. Traditional methods often rely on time-consuming and expensive screening of thousands of molecules. AI and ML can dramatically accelerate this process.
Future applications will include:
Predictive Modeling: While traditional computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are already in use, deep learning models can offer more sophisticated predictions. nih.govnih.gov These models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME) of virtual analogs of this compound before they are ever synthesized. digitellinc.com
Generative Models: AI can be used to design novel molecules from scratch. Generative models can explore a vast chemical space to propose new 1,2,4-oxadiazole derivatives that are optimized for specific properties, such as high binding affinity for a target and low predicted toxicity.
Automated Synthesis: AI can be linked with automated synthesis platforms. An ML model can design a promising compound, predict its properties, and then an automated robotic system can synthesize the molecule for testing. This creates a rapid design-build-test-learn cycle that can accelerate discovery by orders of magnitude. digitellinc.com Initial successes in this area with other organic materials have shown that ML can identify non-intuitive design criteria and outperform traditional research approaches. digitellinc.com
Collaborative Approaches for Accelerated Discovery and Development
The complexity and interdisciplinary nature of modern science mean that significant breakthroughs with the this compound scaffold will likely come from collaborative efforts. The journey of a compound from a laboratory curiosity to a marketable drug or a functional material is long and requires a wide range of expertise.
Future progress will be accelerated by:
Interdisciplinary Consortia: Bringing together academic researchers, industry scientists, and clinicians in consortia can bridge the gap between basic discovery and practical application. These teams would combine the strengths of medicinal chemists, molecular biologists, materials scientists, and computational experts.
Open Science and Data Sharing: The development of shared databases of 1,2,4-oxadiazole derivatives, including their synthetic routes, biological activities, and material properties, would be invaluable. This would prevent redundant research efforts and provide the large datasets needed to train powerful AI/ML models.
Public-Private Partnerships: Collaborations between universities and pharmaceutical or materials companies can provide the necessary funding and resources to move promising compounds through the expensive and rigorous stages of development, such as preclinical and clinical trials or materials scaling and testing.
By fostering a collaborative ecosystem, the scientific community can more effectively harness the potential of this compound and its derivatives, translating fundamental research into tangible benefits for society.
Q & A
What are the common synthetic routes for 5-(4-Methylphenyl)-1,2,4-oxadiazole, and what challenges are encountered during its preparation?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of amidoxime precursors or functionalization of pre-existing oxadiazole scaffolds. For example, bromination of 5-(2-arylethenyl)-1,2,4-oxadiazoles followed by dehydrohalogenation using sodium amide in liquid ammonia (-70°C to -60°C) yields 5-arylacetylenyl derivatives, though yields are moderate (32–54%) due to side reactions and oligomer formation . Challenges include:
- Low yields : Harsh conditions (e.g., NaNH₂/NH₃) and temperature sensitivity lead to byproducts.
- Regioselectivity : Functionalization at the 5-position requires precise control of substituents (e.g., para-methylphenyl groups) to avoid undesired reactivity .
- Purification : Separation of diastereomers or oligomeric byproducts necessitates advanced chromatography .
How can computational methods like Multiwfn be applied to analyze the electronic structure of this compound?
Level: Basic
Methodological Answer:
Multiwfn enables wavefunction analysis to predict reactivity and intermolecular interactions:
- Electrostatic Potential (ESP) : Maps surface charge distribution to identify nucleophilic/electrophilic sites, critical for designing derivatives with enhanced bioactivity .
- Electron Localization Function (ELF) : Visualizes electron density topology to assess aromaticity or lone-pair localization in the oxadiazole ring .
- Orbital Composition Analysis : Quantifies contributions of atomic orbitals to frontier molecular orbitals (FMOs), aiding in understanding charge-transfer properties .
Example: ESP analysis of this compound could reveal electron-deficient regions at the oxadiazole core, guiding electrophilic substitution strategies.
What structure-activity relationship (SAR) insights guide the optimization of 1,2,4-oxadiazole derivatives for biological activity?
Level: Advanced
Methodological Answer:
Key SAR findings include:
- Substituent Positioning : Para-substituted phenyl groups at the 3-position enhance Sirt2 inhibition (e.g., IC₅₀ = 1.5 µM for compound 21b in leukemia cells) .
- Functional Groups : Cyclic aminomethyl or haloalkyl chains at the 5-position improve binding affinity to enzymatic targets (e.g., α-tubulin-acetylLys40 peptide in Sirt2 studies) .
- Dual Receptor Modulation : Piperidine-functionalized derivatives (e.g., 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole) act as dual FXR antagonists/PXR agonists, validated via molecular docking and in vitro assays .
Experimental Design : Use iterative substituent screening (e.g., halogenation, alkylation) combined with enzymatic assays (e.g., IC₅₀ determination) and computational docking to prioritize lead compounds .
How do researchers resolve contradictions in reported bioactivity data for 1,2,4-oxadiazole derivatives across different studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., leukemia vs. solid tumor models) or substrate concentrations (e.g., Sirt2 vs. GSK-3β assays) .
- Substituent Effects : Meta- vs. para-substitution on phenyl rings alters steric and electronic interactions (e.g., 3-nitrophenyl vs. 4-methoxyphenyl derivatives show divergent COX-2 inhibition) .
Resolution Strategies : - Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., MTT assays for cytotoxicity).
- Structural Benchmarking : Cross-reference X-ray crystallography data (e.g., hydrogen-bonding networks in crystal structures) to validate binding modes .
- Computational Validation : Use DFT or molecular dynamics to reconcile experimental vs. theoretical activity trends .
What techniques confirm the crystal structure and hydrogen-bonding networks of this compound derivatives?
Level: Basic
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., C–N = 1.34 Å in oxadiazole rings) and identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds in 3D networks) .
- Thermal Analysis (DSC/TGA) : Confirms thermal stability (e.g., decomposition >200°C for energetic derivatives) and phase transitions .
- Spectroscopic Validation : IR and NMR corroborate functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹) .
Which analytical techniques are critical for characterizing this compound and ensuring purity?
Level: Basic
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ = 301.0636 for C₁₀H₉BrN₂O derivatives) .
- Elemental Analysis : Confirms C/H/N/O ratios within ±0.3% of theoretical values .
- HPLC-PDA : Detects impurities (e.g., styryl oxadiazole byproducts) with UV detection at λ = 254 nm .
How are superelectrophilic conditions used to functionalize this compound, and what mechanistic insights exist?
Level: Advanced
Methodological Answer:
- Reaction with Triflic Acid (TfOH) : Generates superelectrophilic intermediates, enabling regioselective hydroarylation of acetylenic bonds to form E/Z-vinyl triflates .
- DFT Studies : Reveal that protonation of the oxadiazole nitrogen increases electrophilicity, facilitating arene addition at the β-position of acetylene .
- Synthetic Utility : Produces diarylethenyl derivatives (e.g., 5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles) for optoelectronic or pharmaceutical applications .
What in vitro models are used to evaluate the anticancer potential of this compound derivatives?
Level: Advanced
Methodological Answer:
- Leukemia Cell Lines (e.g., Jurkat, K562) : Measure IC₅₀ values via MTT assays (e.g., 10 µM for Sirt2 inhibitor 21a) .
- Prostate Cancer Models : Assess androgen receptor modulation using LNCaP or PC-3 cells, with qRT-PCR validation of target genes (e.g., PSA) .
- Tubulin Polymerization Assays : Quantify disruption of microtubule dynamics, a hallmark of antimitotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
